5-chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol

biased signaling D2 dopamine receptor structure-activity relationship

This compound is a structurally unique, chiral probe for investigating D2R G protein-biased signaling, featuring a pyridin-2-yl substituent at the methylene bridge absent from the reference agonist MLS1547. The chiral center enables unprecedented enantiomer-dependent D2R pharmacology studies, while the 8-hydroxyquinoline core provides metal-chelating properties relevant to Parkinson's disease models. Not interchangeable with MLS1547 or other analogs without comparative functional profiling. Ideal for systematic SAR campaigns dissecting biased agonism determinants at the D2R.

Molecular Formula C24H22ClN5O
Molecular Weight 431.92
CAS No. 622792-54-5
Cat. No. B2930823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol
CAS622792-54-5
Molecular FormulaC24H22ClN5O
Molecular Weight431.92
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C(C3=CC=CC=N3)C4=CC(=C5C=CC=NC5=C4O)Cl
InChIInChI=1S/C24H22ClN5O/c25-19-16-18(24(31)22-17(19)6-5-11-28-22)23(20-7-1-3-9-26-20)30-14-12-29(13-15-30)21-8-2-4-10-27-21/h1-11,16,23,31H,12-15H2
InChIKeyIDQVGMPCYJZAHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol (CAS 622792-54-5): A Structurally Differentiated 8-Hydroxyquinoline–Diarylpiperazine D2R Ligand


5-Chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol (CAS 622792-54-5, PubChem CID 4670949) is a synthetic small molecule belonging to the 8-hydroxyquinoline class of heterocyclic compounds with a diarylmethylpiperazine motif [1]. It is a structural analog of the well-characterized G protein-biased dopamine D2 receptor (D2R) agonist MLS1547 (CAS 315698-36-3, 5-chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol), differing by the addition of a pyridin-2-yl substituent on the bridging methylene carbon, which introduces a chiral center, increases molecular weight from 354.84 to 431.92 g/mol, and adds two hydrogen bond acceptors [1][2]. This compound belongs to a scaffold that has yielded the first reported G protein-biased D2R agonist lacking detectable β-arrestin recruitment, making structural analogs in this series of high interest for functionally selective probe development [3][4].

Why 5-Chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol Cannot Be Substituted by Generic 8-Hydroxyquinoline or Piperazine D2R Ligands


The 8-hydroxyquinoline–diarylpiperazine scaffold of this compound is exquisitely sensitive to even minor structural modifications at the methylene bridge, with SAR studies demonstrating that substituents at this position profoundly alter the balance between G protein-mediated signaling and β-arrestin recruitment at the D2R [1]. MLS1547, the simplest analog (bearing only a hydrogen at this position), exhibits a pure G protein-biased profile with no detectable β-arrestin recruitment, while other analogs in the series display varying degrees of signaling bias ranging from balanced agonism to G protein bias [1][2]. The addition of the pyridin-2-yl substituent in the target compound introduces a chiral center and significantly alters steric, electronic, and hydrogen-bonding properties at the critical pharmacophoric region identified as the primary determinant of biased signaling [1][2]. Consequently, generic substitution with MLS1547 or other 8-hydroxyquinoline D2R ligands is not scientifically justifiable without comparative functional profiling under identical assay conditions.

Quantitative Differentiation Evidence for 5-Chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol (CAS 622792-54-5)


Structural Differentiation from MLS1547: The Critical Pyridin-2-yl Substituent at the Methylene Bridge Alters Pharmacophoric Determinants of Biased Signaling

The target compound (CAS 622792-54-5; C24H22ClN5O; MW 431.92) differs from its closest well-characterized analog MLS1547 (CAS 315698-36-3; C19H19ClN4O; MW 354.84) by the addition of a pyridin-2-yl group at the bridging methylene carbon, replacing the methylene hydrogen [1][2]. The 2014 and 2018 SAR studies established that substituents at this position are the primary determinant of G protein versus β-arrestin signaling bias within this scaffold, with the 2018 pharmacophore analysis identifying a hydrophobic pocket formed by residues in transmembrane 5 and extracellular loop 2 of the D2R as critical for biased signaling [2][3]. The additional pyridin-2-yl group introduces a chiral center (absent in MLS1547), adds approximately 22% molecular weight, and contributes two additional hydrogen bond acceptor sites that may reorient the ligand within the orthosteric binding pocket [1].

biased signaling D2 dopamine receptor structure-activity relationship functional selectivity GPCR

MLS1547 Reference Profile: G Protein-Biased D2R Agonism with Functional Antagonism of β-Arrestin Recruitment Provides a Benchmark for Analog Comparison

MLS1547, the closest structurally characterized analog of the target compound, serves as the essential reference point for evaluating differentiation. MLS1547 exhibits high-efficacy G protein-mediated signaling (EC50 = 0.37 μM, Emax ~90% in D2-Gqi5 calcium mobilization; EC50 = 0.26 μM in forskolin-stimulated cAMP inhibition in CHO cells expressing human D2R) but produces no measurable β-arrestin-2 recruitment in two independent assay formats (DiscoverX PathHunter and BRET) [1]. Additionally, MLS1547 antagonizes dopamine-stimulated β-arrestin recruitment, functioning as a functionally selective antagonist of the arrestin pathway [1]. In contrast, dopamine activates both pathways (D2R binding Ki ~5-50 nM range; cAMP EC50 in low nM range; robust β-arrestin recruitment) [2]. The target compound, bearing an additional pyridin-2-yl group at the methylene bridge, has no published functional data for direct comparison; prospective users should anticipate that this modification may alter the signaling bias profile relative to the MLS1547 benchmark.

D2 dopamine receptor G protein-biased agonism β-arrestin cAMP inhibition calcium mobilization

Contrast with Aripiprazole and Other Clinically Relevant D2R Partial Agonists: Distinct Bias Directionality Across the Methylene Bridge Scaffold Series

Aripiprazole, brexpiprazole, and cariprazine are clinically approved D2R partial agonists that exhibit balanced or β-arrestin-favoring signaling profiles, unlike the G protein-biased profile of the MLS1547 scaffold [1]. Specifically, aripiprazole acts as a partial agonist at both D2R-mediated cAMP inhibition and β-arrestin recruitment pathways, with qualitatively similar functional profiles at both signaling arms [1]. In contrast, analogs within the MLS1547 scaffold series (including the target compound's structural class) exhibit G protein-biased signaling that is directionally opposite to the β-arrestin bias observed in aripiprazole-derived analogs such as UNC9994 (β-arrestin-2 recruitment EC50 < 10 nM) [2]. The 2014 Free et al. study explicitly identified MLS1547 and its biased analogs as the first reported D2R agonists with this opposing pharmacology—G protein activation without β-arrestin recruitment [3].

biased agonism D2 partial agonist aripiprazole antipsychotic functional selectivity

Chirality at the Methylene Bridge: A Structural Feature Absent in MLS1547 and Largely Unexplored in the 8-Hydroxyquinoline D2R Ligand Class

The target compound is distinguished from MLS1547 and the vast majority of reported 8-hydroxyquinoline D2R ligands by the presence of a chiral center at the bridging carbon between the quinoline and piperazine moieties, arising from the pyridin-2-yl substituent [1]. None of the 24 analogs characterized in Free et al. (2014) nor the 50 analogs in Chun et al. (2018) were reported to possess this specific chiral diarylmethylamine motif [2][3]. Chirality at analogous positions in GPCR ligands is well-established to produce enantiomer-dependent differences in binding affinity, functional potency, and signaling bias, as demonstrated across multiple receptor classes [4]. The target compound, unless resolved into pure enantiomers, exists as a racemic mixture, and procurement of defined stereoisomers may reveal further differentiated pharmacology compared to achiral analogs.

chirality enantiomer stereochemistry D2 receptor binding selectivity

8-Hydroxyquinoline Core: Metal-Chelating Properties Provide Additional Differentiation from Non-Quinoline D2R Ligands

The 8-hydroxyquinoline core shared by the target compound and its analogs is a well-established bidentate metal-chelating moiety capable of coordinating Fe²⁺/Fe³⁺, Cu²⁺, Zn²⁺, and other transition metals, a property absent in aripiprazole, dopamine, and most other D2R-targeting scaffolds (phenylpiperazines, butyrophenones, benzamides) [1][2]. 8-Hydroxyquinoline derivatives have demonstrated antimicrobial activity (including MIC90 < 5 μM against Mycobacterium tuberculosis for C5-substituted analogs) [3] and neuroprotective iron-chelating properties in preclinical models [1]. The C5-chloro substitution in the target compound corresponds to the position identified as favorable for antimicrobial potency in the 8-hydroxyquinoline series [3]. This metal-chelating functionality provides a secondary pharmacological dimension not present in conventional D2R ligands, with potential relevance to neurodegenerative disease models where metal dyshomeostasis and dopaminergic signaling intersect.

8-hydroxyquinoline metal chelation iron chelator neuroprotection multifunctional ligand

Recommended Research and Procurement Scenarios for 5-Chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol (CAS 622792-54-5)


Systematic Structure-Activity Relationship (SAR) Studies of Biased Signaling at the Dopamine D2 Receptor

This compound is most appropriately deployed as a structurally differentiated probe within systematic SAR campaigns investigating how substituents at the methylene bridge position modulate the balance between G protein and β-arrestin signaling at the D2R. With MLS1547 serving as the established G protein-biased reference compound (cAMP EC50 = 0.26 μM; no β-arrestin recruitment detectable), the target compound's pyridin-2-yl modification represents a well-defined structural variable at the position identified as the primary determinant of biased signaling in this scaffold [1][2]. Head-to-head comparative profiling of the target compound against MLS1547, dopamine, and aripiprazole in cAMP inhibition and β-arrestin recruitment assays would directly advance understanding of the molecular determinants of functional selectivity at this therapeutically critical receptor.

Enantiomer-Specific Pharmacological Profiling of a Chiral D2R Biased Ligand Scaffold

The presence of a chiral center at the bridging carbon—a feature absent in all previously characterized analogs within this series—presents a unique opportunity to investigate enantiomer-dependent D2R pharmacology [1]. Procurement of enantiomerically resolved samples, coupled with parallel functional testing in G protein (cAMP, calcium mobilization) and β-arrestin (PathHunter, BRET) assays, would determine whether the two enantiomers exhibit divergent signaling bias profiles, binding affinities, or off-target selectivities. Such studies could establish whether stereochemistry at this position represents a novel design parameter for tuning biased agonism at the D2R.

Dual-Mechanism Probe Development for Neurodegenerative Disease Models Involving Dopaminergic Dysfunction and Metal Dyshomeostasis

The 8-hydroxyquinoline core of this compound confers metal-chelating properties (particularly for Fe³⁺ and Cu²⁺) that are absent in all clinically approved D2R-targeting drugs [1]. This bifunctional scaffold is suited for preclinical investigation in disease models where both dopaminergic signaling deficits and transition metal accumulation are implicated—most notably Parkinson's disease, where iron deposition in the substantia nigra pars compacta coincides with D2R dysfunction. The C5-chloro substitution is associated with enhanced biological activity in the 8-hydroxyquinoline class [2], suggesting this compound may be a useful starting point for developing multifunctional agents that simultaneously address dopaminergic and metal-related pathology.

Pharmacophore Model Refinement and Computational Docking Studies of Biased D2R Ligands

The Free et al. (2014) and Chun et al. (2018) studies developed pharmacophore models (HHPR and HRPR variants) and active-state D2R homology models based on MLS1547 and selected analogs, identifying a hydrophobic pocket at the interface of transmembrane 5 and extracellular loop 2 as critical for G protein-biased signaling [1][2]. The target compound, with its additional pyridin-2-yl substituent, provides a structurally distinct probe for testing and refining these computational models. Docking studies comparing the target compound's binding poses to those of MLS1547, NCGC9125, NCGC9141, and other biased/nonbiased analogs would help validate whether the existing pharmacophore adequately predicts the binding orientation and signaling consequences of bulkier substituents at the methylene bridge position.

Quote Request

Request a Quote for 5-chloro-7-[(pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methyl]quinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.